1,2,3-Tris(trifluoromethyl)benzene

Physical Organic Chemistry Gas-Phase Ion Energetics Carbanion Stability

The 1,2,3-isomer's sterically congested scaffold enables unique metalation with LTMP or MeLi/KOt-Bu, providing organometallic intermediates that other tris(trifluoromethyl)benzene regioisomers cannot. Essential for 19F MRI contrast media per U.S. Patent 5,318,770 and for synthesizing precisely-functionalized ligands/catalysts. Specify regioisomer accurately to ensure reproducibility in structure-reactivity studies.

Molecular Formula C9H3F9
Molecular Weight 282.1 g/mol
CAS No. 42175-48-4
Cat. No. B3052528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Tris(trifluoromethyl)benzene
CAS42175-48-4
Molecular FormulaC9H3F9
Molecular Weight282.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(F)(F)F)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C9H3F9/c10-7(11,12)4-2-1-3-5(8(13,14)15)6(4)9(16,17)18/h1-3H
InChIKeyRXJLQXXWAYTRIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Tris(trifluoromethyl)benzene (CAS 42175-48-4): Sourcing and Properties of a 1,2,3-Tri-CF₃ Aromatic


1,2,3-Tris(trifluoromethyl)benzene is an aromatic hydrocarbon derivative in which three trifluoromethyl (-CF₃) groups occupy adjacent (1,2,3) positions on the benzene ring. It is a colourless crystalline solid at room temperature, well soluble in organic solvents but insoluble in water [1]. The compound is commercially available as a research chemical in purities up to 97% , with physical properties including a molecular weight of 282.11 g/mol and a boiling range of 128°C at atmospheric pressure .

1,2,3-Tris(trifluoromethyl)benzene: Why Isomeric Analogs Cannot Be Interchanged


Substitution of 1,2,3-tris(trifluoromethyl)benzene with other trifluoromethylbenzene isomers—such as the 1,3,5- or 1,2,4-tris(trifluoromethyl)benzenes—is not chemically equivalent due to profound differences in steric environment, electronic distribution, and regioselective reactivity. The adjacent trifluoromethyl groups in the 1,2,3-isomer create a unique sterically congested scaffold that profoundly influences both the kinetics of metalation and the thermodynamics of carbanion formation [1]. Consequently, a synthetic route optimized for the 1,2,3-isomer will not transfer directly to its regioisomers, making accurate specification essential for reproducible research and process development [2].

1,2,3-Tris(trifluoromethyl)benzene: Quantitative Comparative Evidence for Informed Selection


Gas-Phase Acidity: Ortho-CF₃ Groups Impart Greatest Carbanion Stabilization

The gas-phase deprotonation enthalpy (ΔrH°) of 1,2,3-tris(trifluoromethyl)benzene is significantly lower than that of its 1,3,5-isomer, reflecting greater carbanion stabilization. Based on additive substituent effects, each ortho-CF₃ group lowers the deprotonation energy by 13 kcal mol⁻¹, whereas each meta- or para-CF₃ group contributes only 10 kcal mol⁻¹ [1]. For the 1,2,3-isomer with three ortho-relationships, the predicted lowering is 39 kcal mol⁻¹ relative to benzene, compared to 30 kcal mol⁻¹ for the 1,3,5-isomer with three meta-relationships [1].

Physical Organic Chemistry Gas-Phase Ion Energetics Carbanion Stability

Kinetic Acidity: Steric Hindrance Dictates Lithiation Rates and Regioselectivity

The kinetic acidity (proton mobility) of 1,2,3-tris(trifluoromethyl)benzene is substantially lower than that of the 1,3,5-isomer due to steric shielding by the bulky ortho-CF₃ groups [1]. While the 1,3,5-isomer undergoes facile lithiation at the 2-position with n-butyllithium to yield 2,4,6-tris(trifluoromethyl)benzoic acid after CO₂ quench , attempts to lithiate 1,2,3-tris(trifluoromethyl)benzene under identical conditions fail, requiring specialized reagents such as lithium 2,2,6,6-tetramethylpiperidide (LTMP) or the MeLi/KOt-Bu superbase system [1].

Organometallic Chemistry Lithiation Kinetic Acidity

Physical State: Liquid at Room Temperature vs. Solid 1,3,5-Isomer

1,2,3-Tris(trifluoromethyl)benzene is reported as a liquid at room temperature (Flash Point 33.5°C) , contrasting with the 1,3,5-isomer which is a low-melting solid or liquid depending on purity (density 1.514 g/mL at 25°C) . The 1,2,3-isomer exhibits a relative density of 1.485 and a boiling range of 128°C , while the 1,3,5-isomer has a boiling point of 120°C at 750 mmHg .

Physical Properties Process Chemistry Formulation

¹⁹F NMR: Unique Chemical Environment Provides Diagnostic Spectral Fingerprint

The ¹⁹F NMR spectrum of 1,2,3-tris(trifluoromethyl)benzene is distinct from its regioisomers due to the unique electronic environment created by three adjacent -CF₃ groups [1]. The additive nature of substituent effects on ¹H, ¹³C, and ¹⁹F chemical shifts in trifluoromethylated benzenes allows unambiguous identification and purity assessment [1]. For the 1,3,5-isomer, the symmetric environment yields a single ¹⁹F resonance, whereas the 1,2,3-isomer exhibits multiple resonances due to the asymmetric substitution pattern.

Analytical Chemistry NMR Spectroscopy Quality Control

1,2,3-Tris(trifluoromethyl)benzene: Evidence-Based Research and Industrial Applications


¹⁹F Magnetic Resonance Imaging (MRI) Contrast Agent Precursor

Tris(trifluoromethyl)benzene derivatives, including the 1,2,3-isomer, are explicitly claimed as building blocks for ¹⁹F MRI contrast media in U.S. Patent 5,318,770 [1]. The high fluorine content (9 equivalent ¹⁹F nuclei per molecule) provides a strong, background-free signal for in vivo imaging applications. The unique substitution pattern of the 1,2,3-isomer may offer distinct pharmacokinetic or biodistribution properties compared to the more symmetrical 1,3,5-isomer, although direct comparative data are not available in the open literature.

Organometallic Reagent Synthesis via Selective Metalation

Despite its resistance to conventional lithiation with n-BuLi, 1,2,3-tris(trifluoromethyl)benzene can be successfully metalated using LTMP or the MeLi/KOt-Bu superbase system [2]. This enables the preparation of aryl lithium or other organometallic intermediates with the 1,2,3-CF₃ substitution pattern intact, which can then be trapped with electrophiles to access functionalized derivatives that are inaccessible from other regioisomers. This is particularly valuable for synthesizing ligands, catalysts, or pharmaceutical intermediates requiring precisely positioned electron-withdrawing groups.

Model Compound for Steric and Electronic Effect Studies

The extreme steric congestion and strong electron-withdrawing character of the 1,2,3-tris(trifluoromethyl)benzene scaffold make it an ideal model system for investigating fundamental physical organic chemistry phenomena, including steric hindrance effects on proton mobility, carbanion stability additivity, and substituent effects on NMR chemical shifts [1][3]. Researchers studying structure-reactivity relationships in polyfluorinated aromatics can use this compound to probe the limits of C-H functionalization methodologies.

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